molecular formula C8H10N4O3 B14656997 4-(Dimethylamino)benzene-1-diazonium nitrate CAS No. 52695-05-3

4-(Dimethylamino)benzene-1-diazonium nitrate

Cat. No.: B14656997
CAS No.: 52695-05-3
M. Wt: 210.19 g/mol
InChI Key: ADAJABAMLHDXLT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzene-1-diazonium nitrate is an aromatic diazonium compound. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes. The diazonium group is characterized by the presence of a nitrogen-nitrogen triple bond, making it a highly reactive intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(Dimethylamino)benzene-1-diazonium nitrate typically involves the diazotization of 4-(dimethylamino)aniline. The process includes the following steps:

    Formation of Nitrous Acid: Sodium nitrite (NaNO2) is reacted with a strong acid, such as hydrochloric acid (HCl), to generate nitrous acid (HNO2) in situ.

    Diazotization Reaction: The 4-(dimethylamino)aniline is then treated with the freshly prepared nitrous acid at low temperatures (0-5°C) to form the diazonium salt. The reaction can be represented as: [ \text{4-(Dimethylamino)aniline} + \text{HNO}_2 + \text{HCl} \rightarrow \text{4-(Dimethylamino)benzene-1-diazonium chloride} + \text{H}_2\text{O} ]

    Formation of Nitrate Salt: The diazonium chloride is then treated with a nitrate source, such as silver nitrate (AgNO3), to form this compound.

Industrial Production Methods: Industrial production of diazonium compounds often involves continuous flow processes to ensure precise control over reaction conditions and to handle the highly reactive intermediates safely. The use of automated systems allows for the efficient and scalable production of these compounds.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)benzene-1-diazonium nitrate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

    Aryl Halides: Formed through substitution reactions.

    Azo Compounds: Formed through coupling reactions.

Scientific Research Applications

4-(Dimethylamino)benzene-1-diazonium nitrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzene-1-diazonium nitrate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as:

Comparison with Similar Compounds

Uniqueness: 4-(Dimethylamino)benzene-1-diazonium nitrate is unique due to its specific counterion (nitrate), which can influence the solubility and reactivity of the compound in various reactions.

Properties

CAS No.

52695-05-3

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

4-(dimethylamino)benzenediazonium;nitrate

InChI

InChI=1S/C8H10N3.NO3/c1-11(2)8-5-3-7(10-9)4-6-8;2-1(3)4/h3-6H,1-2H3;/q+1;-1

InChI Key

ADAJABAMLHDXLT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]#N.[N+](=O)([O-])[O-]

Origin of Product

United States

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